molecular formula C17H24N2O3 B13872935 2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13872935
M. Wt: 304.4 g/mol
InChI Key: FMYBTQYXOYFNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, an amino group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the acylation of piperidine with 2-amino-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-(2-Amino-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(2-Amino-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 2-(2-aminobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-7-6-10-14(19)15(20)12-8-4-5-9-13(12)18/h4-5,8-9,14H,6-7,10-11,18H2,1-3H3

InChI Key

FMYBTQYXOYFNOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.